4-Hyxdroxy-2-iodo-3-methoxypyridine
Overview
Description
4-Hydroxy-2-iodo-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of hydroxyl, iodo, and methoxy functional groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-iodo-3-methoxypyridine typically involves the iodination of 4-hydroxy-3-methoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-iodo-3-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-methoxypyridine.
Reduction: Formation of 4-hydroxy-3-methoxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-iodo-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-iodo-3-methoxypyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the iodo group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Hydroxy-3-methoxypyridine: Lacks the iodo group, making it less reactive in substitution reactions.
2-Iodo-3-methoxypyridine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Hydroxy-2-methoxypyridine: Lacks the iodo group, reducing its potential for nucleophilic substitution reactions.
Uniqueness: 4-Hydroxy-2-iodo-3-methoxypyridine is unique due to the presence of all three functional groups, which confer a combination of reactivity and interaction potential not found in the similar compounds listed above. This makes it a versatile molecule for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
2-iodo-3-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUAOOINPKQOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458415 | |
Record name | 4-Hyxdroxy-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405137-17-9 | |
Record name | 4-Hyxdroxy-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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